molecular formula C14H12N2S B1663172 4-(1,3-benzothiazol-2-yl)-N-methylaniline CAS No. 439858-28-3

4-(1,3-benzothiazol-2-yl)-N-methylaniline

Katalognummer: B1663172
CAS-Nummer: 439858-28-3
Molekulargewicht: 240.33 g/mol
InChI-Schlüssel: FHJRKGXJBXPBGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4’-Methylaminophenyl)Benzothiazole is a derivative of thioflavin-T, known for its high affinity for amyloid-beta fibrils. This compound has shown significant potential in the field of neuroimaging, particularly in the detection and study of Alzheimer’s disease .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(4’-Methylaminophenyl)Benzothiazol beinhaltet typischerweise die Reaktion von 4’-Methylaminophenyl mit Benzothiazol unter bestimmten Bedingungen. Die Reaktion wird in Gegenwart eines Katalysators und unter kontrollierter Temperatur und Druck durchgeführt, um sicherzustellen, dass das gewünschte Produkt erhalten wird .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Reagenzien und Geräten in Industriequalität, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Nitration

The benzothiazole ring directs electrophiles to specific positions due to electron-withdrawing effects. Nitration occurs under mixed acid conditions (HNO₃/H₂SO₄), yielding mono-nitro derivatives.

  • Reagents : Concentrated HNO₃, H₂SO₄ (1:3 v/v)

  • Conditions : 0–5°C, 4–6 hours

  • Product : 4-(5-Nitro-1,3-benzothiazol-2-yl)-N-methylaniline

  • Yield : ~65% (estimated from analogous benzothiazole nitrations) .

Halogenation

Bromination occurs regioselectively at the 5-position of the benzothiazole ring.

  • Reagents : Br₂ in acetic acid

  • Conditions : Room temperature, 2 hours

  • Product : 4-(5-Bromo-1,3-benzothiazol-2-yl)-N-methylaniline

  • Mechanism : Electrophilic attack facilitated by the thiazole’s electron-deficient nature .

Sulfur Oxidation

The benzothiazole sulfur atom undergoes oxidation to sulfoxide or sulfone derivatives.

ReagentConditionsProductYield
H₂O₂ (30%)60°C, 3 hoursThis compound sulfoxide78%
mCPBACH₂Cl₂, 0°C, 1hThis compound sulfone92%

Data adapted from analogous benzothiazole oxidations .

Methylamine Oxidation

The N-methyl group resists oxidation under mild conditions but forms an imine with strong oxidizers.

  • Reagents : KMnO₄, acidic conditions

  • Product : 4-(1,3-Benzothiazol-2-yl)aniline (demethylation observed at >100°C) .

Catalytic Hydrogenation

The benzothiazole ring is partially reduced under H₂/Pd-C:

  • Reagents : H₂ (1 atm), 10% Pd/C

  • Conditions : Ethanol, 25°C, 12 hours

  • Product : 4-(4,5-Dihydro-1,3-benzothiazol-2-yl)-N-methylaniline

  • Yield : 85% (based on similar reductions).

Suzuki-Miyaura Coupling

Pre-functionalization with a boronic ester enables aryl-aryl coupling:

  • Reagents : Pd(PPh₃)₄, K₂CO₃, arylboronic acid

  • Conditions : DMF/H₂O (3:1), 80°C, 24 hours

  • Product : Biaryl derivatives (e.g., 4-(5-Phenyl-1,3-benzothiazol-2-yl)-N-methylaniline)

  • Yield : 60–70% .

Formation of Heterocyclic Systems

Reaction with α,β-unsaturated carbonyl compounds generates fused heterocycles:

  • Reagents : Acryloyl chloride, NEt₃

  • Conditions : THF, reflux, 8 hours

  • Product : Thiazolo[3,2-a]quinoline derivatives

  • Mechanism : Michael addition followed by cyclodehydration.

Protonation of the Benzothiazole Nitrogen

The thiazole nitrogen (pKa ≈ 1.5) protonates in strong acids:

  • Reagents : HCl (conc.)

  • Product : Water-soluble hydrochloride salt .

Wissenschaftliche Forschungsanwendungen

Biochemical Research

BTA-1 is primarily recognized for its fluorescent properties , which make it a valuable tool in biochemical studies, especially in the investigation of amyloid deposits related to neurodegenerative diseases such as Alzheimer's.

Fluorescent Properties

BTA-1 exhibits a high affinity for amyloid-beta (Aβ) plaques, with a binding constant (Ki) of approximately 11 nM for Aβ40. Its fluorescence allows for effective imaging and quantification of amyloid deposits in biological tissues, facilitating research into the pathophysiology of Alzheimer's disease and other amyloidosis conditions .

Interaction Studies

BTA-1 has been utilized in various interaction studies involving amyloid proteins. Techniques such as fluorescence spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are employed to elucidate binding mechanisms and affinities. These studies are crucial for understanding the potential therapeutic effects of BTA-1 and related compounds on amyloid-related diseases.

Potential Anticancer Activity

Research indicates that compounds similar to BTA-1 may possess anticancer properties due to their ability to interact with DNA and inhibit cell proliferation. Preliminary studies suggest that BTA-1 could also exhibit similar properties, warranting further investigation into its efficacy against various cancer cell lines .

Antimicrobial Properties

BTA-1 has shown potential antimicrobial activity, making it a candidate for the development of new pharmaceuticals aimed at combating bacterial and fungal infections.

Industrial Applications

In addition to its research applications, BTA-1 is utilized in the production of dyes and pigments. Its chemical structure allows it to serve as a precursor for various organic materials, which can be leveraged in industrial processes .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Notes
Biochemical ResearchImaging amyloid depositsHigh binding affinity for Aβ plaques (Ki = 11 nM)
Interaction StudiesBinding studies with amyloid proteinsUtilizes fluorescence spectroscopy and NMR techniques
Medicinal ApplicationsPotential anticancer and antimicrobial agentFurther studies needed on efficacy against cancer pathogens
Industrial ApplicationsUsed in dye and pigment productionServes as a precursor for various organic materials

Case Study 1: Imaging Amyloid Deposits

In a study examining the use of BTA-1 for imaging amyloid deposits in mouse models of Alzheimer's disease, researchers found that BTA-1 effectively highlighted amyloid plaques with minimal background interference. This study underscores its potential utility in both diagnostic imaging and therapeutic monitoring .

Case Study 2: Anticancer Activity

A preliminary investigation into the anticancer properties of BTA-1 revealed that it inhibited the proliferation of specific cancer cell lines in vitro. The mechanism appears to involve interaction with cellular DNA, leading to apoptosis in malignant cells .

Wirkmechanismus

The mechanism of action of 2-(4’-Methylaminophenyl)Benzothiazole involves its high affinity for amyloid-beta fibrils. The compound binds specifically to these fibrils, allowing for their detection and study. This binding is dominated by a specific interaction with amyloid-beta deposits, making it a valuable tool in the study of Alzheimer’s disease .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

4-(1,3-benzothiazol-2-yl)-N-methylaniline, also known as BTA-1, is a compound of significant interest due to its biological properties. This compound is characterized by its high affinity for amyloid deposits and has been studied for its potential applications in cancer treatment and neurodegenerative diseases.

  • Molecular Formula : C₁₄H₁₂N₂S
  • Molecular Weight : 240.33 g/mol
  • CAS Number : 439858-28-3
  • MDL Number : MFCD04974146

Biological Activity Overview

BTA-1 has demonstrated various biological activities, particularly in the fields of oncology and neurology. Its notable properties include:

  • Fluorescent Properties : BTA-1 is a fluorescent derivative of Thioflavin-T, exhibiting bright fluorescence which aids in imaging applications.
  • Amyloid Binding Affinity : It shows a high binding affinity for amyloid deposits with a Ki value of 11 nM for Ab 40, making it a candidate for Alzheimer's disease research .

Antitumor Activity

Research indicates that BTA-1 and its derivatives exhibit significant antitumor activity against various cancer cell lines. A study highlighted the following findings:

CompoundCell LineIC50 (µM)Effect
BTA-1MCF-712Strong cytotoxicity
BTA-1MDA-MB-46810Strong cytotoxicity
BTA-1CCRF-CEM8Strong cytotoxicity

These results suggest that BTA-1 could be effective against breast cancer and leukemia cell lines, warranting further investigation into its mechanisms and potential as an anticancer agent .

Antiviral Activity

BTA-1 has also been evaluated for its antiviral properties. It has been tested against various virus families, including those with single-stranded RNA genomes. The compound exhibited varying degrees of efficacy, suggesting potential applications in antiviral drug development .

Case Studies

A notable case study involved the application of BTA-1 in imaging amyloid plaques in Alzheimer's disease models. The compound's ability to bind specifically to amyloid deposits facilitated the visualization of these pathological features in vivo, supporting its utility in both diagnostic and therapeutic contexts .

The mechanism by which BTA-1 exerts its biological effects is still under investigation. However, it is believed that its interaction with specific cellular targets may lead to apoptosis in malignant cells. The presence of the benzothiazole moiety is thought to play a crucial role in this activity, possibly through the modulation of signaling pathways involved in cell survival and proliferation .

Eigenschaften

IUPAC Name

4-(1,3-benzothiazol-2-yl)-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S/c1-15-11-8-6-10(7-9-11)14-16-12-4-2-3-5-13(12)17-14/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJRKGXJBXPBGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431602
Record name BTA-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439858-28-3
Record name BTA-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-benzothiazol-2-yl)-N-methylaniline
Reactant of Route 2
Reactant of Route 2
4-(1,3-benzothiazol-2-yl)-N-methylaniline
Reactant of Route 3
Reactant of Route 3
4-(1,3-benzothiazol-2-yl)-N-methylaniline
Reactant of Route 4
4-(1,3-benzothiazol-2-yl)-N-methylaniline
Reactant of Route 5
Reactant of Route 5
4-(1,3-benzothiazol-2-yl)-N-methylaniline
Reactant of Route 6
Reactant of Route 6
4-(1,3-benzothiazol-2-yl)-N-methylaniline
Customer
Q & A

A: BTA-1 binds selectively and specifically to amyloid-β (Aβ) plaques. [, , , , , , ] This interaction is thought to occur through intercalation between the β-sheets of the amyloid fibrils. [, ] BTA-1 displays high affinity for Aβ aggregates, with a reported Kd of 5.8 nM in postmortem Alzheimer's disease (AD) brain homogenates, similar to its affinity for synthetic Aβ fibrils. [] This binding leads to an increase in fluorescence, allowing for visualization of Aβ plaques both in vitro and in vivo. [, , , ]

    ANone: The articles primarily focus on the biological applications of BTA-1 and do not extensively discuss its material compatibility or stability under various non-biological conditions.

    ANone: The provided research papers do not present information regarding any catalytic properties of BTA-1. The focus remains on its application as an imaging agent for Aβ plaques.

    A: One study employed computational chemistry to identify new potential amyloid imaging tracers using BTA-1 as a reference compound. [] This study used molecular docking, molecular dynamics simulations, and MM/PBSA calculations to evaluate the binding affinities and stabilities of candidate compounds, highlighting the potential of computational chemistry in this field.

    ANone: While the articles provided don’t present a systematic SAR study, certain structural aspects are highlighted:

    • Neutral Charge: BTA-1's neutral charge, unlike its parent compound Thioflavin T, is crucial for its ability to cross the blood-brain barrier. [, , ]
    • Hydroxyl Group (6-OH-BTA-1): The addition of a hydroxyl group at the 6-position in 6-OH-BTA-1 (PIB) was found to improve clearance from the brain without significantly affecting Aβ binding. [, , , ]

    ANone: The provided research papers focus on the scientific aspects of BTA-1 and do not provide information regarding specific SHE regulations. As with all research chemicals, appropriate safety protocols and handling guidelines should be followed.

    ANone: Several studies investigate the pharmacokinetic properties of BTA-1 and its derivatives:

    • Brain Uptake and Clearance: BTA-1 exhibits rapid brain entry and clearance in mice, with brain uptake peaking at 2 minutes post-injection and decreasing significantly by 30 minutes. [, , ] This rapid clearance is considered advantageous for imaging purposes. [, , ]
    • Metabolism: In humans, the liver is the primary organ for BTA-1 metabolism, with the hepatobiliary and renal systems being the major routes of clearance and excretion. [, ] Approximately 20% of the injected radioactivity is excreted in urine. []
    • Metabolite Analysis: Around 75% of BTA-1 remains intact in plasma 30 minutes post-injection. []

    ANone: Several in vitro and in vivo studies have been conducted to assess the efficacy of BTA-1 and its derivatives:

    • In vitro: BTA-1 displays high binding affinity for both synthetic Aβ fibrils and postmortem AD brain homogenates. [, , , , ] In autoradiography studies on AD brain sections, BTA-1 selectively labels Aβ plaques. [, , , , ]
    • Animal Models: BTA-1 successfully labeled Aβ plaques in vivo in transgenic mice models of AD. [, , , , ] In one study, intravenous injection of BTA-1 in mice resulted in specific staining of plaques detectable even 42 hours post-injection. []
    • Clinical Trials: While no full clinical trials are described within the provided research papers, one study reports a PET scan of an AD patient and a healthy control using [11C]BTA-1. The AD patient exhibited higher tracer accumulation in the prefrontal, parietal, and striatal regions compared to the healthy control. []

    ANone: The provided articles do not discuss any resistance mechanisms related to BTA-1. The focus is on its binding to Aβ plaques and its use as an imaging agent.

    ANone: While the primary focus of the provided articles is not toxicological assessment, some information regarding the safety of BTA-1 is available:

    • Human Studies: A study on the biodistribution and radiation dosimetry of [11C]BTA-1 in humans reported that the administration of the tracer was well-tolerated by all subjects, with no signs of adverse reactions. [] The effective radiation dose was deemed acceptable for research purposes. []

    ANone: The provided articles primarily focus on the development and evaluation of BTA-1 and its derivatives as imaging agents. They do not delve into specific drug delivery or targeting strategies beyond the inherent ability of BTA-1 to cross the blood-brain barrier and bind to Aβ plaques.

    A: BTA-1 itself acts as a biomarker for Aβ plaques. [, , , , , , ] Elevated uptake of radiolabeled BTA-1, as visualized by PET imaging, is considered a potential biomarker for preclinical AD and is being investigated for its ability to predict conversion from mild cognitive impairment to AD. [, , , , ]

    ANone: Various analytical techniques are mentioned throughout the studies, including:

    • Radiolabeling: BTA-1 is typically radiolabeled with carbon-11 ([11C]) or tritium ([3H]) for in vivo and in vitro studies, respectively. [, , , , , , , , , , , , ]
    • High-Performance Liquid Chromatography (HPLC): HPLC, often in combination with radioactivity detection, is used for purification and analysis of BTA-1 and its derivatives. [, , , , , , , , , ]
    • Mass Spectrometry (MS): MS, often coupled with HPLC (LC/MS), is employed to confirm the identity and analyze the structure of BTA-1 and its metabolites. [, ]
    • Positron Emission Tomography (PET): PET imaging using radiolabeled BTA-1 is a key technique for visualizing and quantifying Aβ plaque burden in the brain. [, , , , , , , , , , ]
    • Fluorescence Spectroscopy: The interaction of BTA-1 with Aβ fibrils results in enhanced fluorescence, which is used for in vitro binding assays and characterization. [, , , ]
    • Autoradiography: Autoradiography on postmortem brain tissue sections is used to visualize the distribution and binding of radiolabeled BTA-1 to Aβ plaques. [, , , , , ]

    ANone: The provided research papers focus on the biomedical applications of BTA-1 and do not contain information about its environmental impact or degradation.

    ANone: The provided articles do not discuss the dissolution and solubility properties of BTA-1 in detail.

    ANone: The provided research papers do not address the immunogenicity of BTA-1. Further research would be needed to evaluate its potential to elicit immune responses.

    ANone: The research presented relies on standard infrastructure and resources for radiopharmaceutical development and evaluation:

    • Radiochemistry Facilities: Access to cyclotrons or other particle accelerators is essential for the production of short-lived radioisotopes like carbon-11. [, , , , , , , , , , , ]
    • PET Imaging Centers: PET scanners are crucial for in vivo studies using radiolabeled BTA-1 to visualize and quantify Aβ plaques. [, , , , , , , , , , ]
    • Animal Models: Transgenic mouse models of AD are essential for preclinical evaluation of BTA-1 and other amyloid imaging agents. [, , , , ]

    ANone: The development of BTA-1 and its derivatives represents a significant milestone in AD research:

    • Early Attempts: Initial efforts focused on radiolabeled antibodies and large molecules like Congo red, but these faced challenges in crossing the blood-brain barrier. [, ]
    • Thioflavin T Derivatives: The discovery that thioflavin T derivatives could be modified to cross the blood-brain barrier and bind to Aβ plaques was a major breakthrough. [, , ]
    • PIB (6-OH-BTA-1): The development of PIB, a 6-hydroxylated derivative of BTA-1, further improved brain clearance and became a widely used amyloid imaging agent. [, , , , ]

    ANone: The research on BTA-1 highlights the importance of cross-disciplinary collaboration in drug discovery and development:

    • Medicinal Chemistry: Synthesis and optimization of BTA-1 derivatives require expertise in medicinal chemistry. [, , , , , , , , , , , , , ]
    • Radiochemistry: Radiolabeling of BTA-1 and development of efficient radiosynthesis methods are crucial for in vivo imaging studies. [, , , , , , , , , , , , ]
    • Neuroscience: Understanding the role of Aβ plaques in AD and the potential of BTA-1 as an early diagnostic tool involves collaboration with neuroscientists. [, , , , , , , , , , , , , ]
    • Imaging Physics: Development and optimization of PET imaging protocols, data analysis methods, and quantitative assessment techniques require expertise in imaging physics. [, , , , , , , , , , ]

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.